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Compound of Interest

Compound Name: Fiboflapon

Cat. No.: B607447 Get Quote

This guide provides a comprehensive comparison of Fiboflapon (GSK2190915) and its

analogs, potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). The data and

protocols presented are intended for researchers, scientists, and professionals in drug

development.

Fiboflapon is an orally bioavailable FLAP inhibitor with a high binding potency of 2.9 nM.[1][2]

FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators

implicated in various diseases, including asthma and cardiovascular disorders.[3][4][5]

Inhibiting FLAP is a key therapeutic strategy for managing these conditions. This guide

evaluates Fiboflapon alongside other notable FLAP inhibitors, providing a comparative

analysis of their biochemical and cellular activities.

Quantitative Comparison of FLAP Inhibitors
The following table summarizes the in vitro potency of Fiboflapon and its analogs against the

5-lipoxygenase-activating protein (FLAP). The data highlights the comparative efficacy of these

compounds in inhibiting key steps of the leukotriene pathway.
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Compound FLAP Binding Affinity (nM)
LTB4 Inhibition IC50 (nM)
in human whole blood

Fiboflapon (GSK2190915) 2.9[1][2][6] 76[1][2][6]

Atuliflapon (AZD5718) 2 Not specified

Quiflapon (MK-591) 1.6 3.1-6.1 (in PMNLs)

MK-886 30 1100

Veliflapon Not specified Not specified

Diflapolin Not specified
30-170 (in monocytes and

neutrophils)

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

1. FLAP Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds

for the FLAP protein.

Objective: To quantify the binding affinity (Ki or IC50) of Fiboflapon and its analogs to

human FLAP.

Materials:

Human FLAP-expressing cell membranes (e.g., from HEK293 cells).

Radiolabeled ligand (e.g., [3H]MK-886).

Test compounds (Fiboflapon and analogs).

Assay buffer (e.g., Tris-HCl, pH 7.4).

Glass fiber filters.
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Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying

concentrations of the test compound.

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

Rapidly filter the incubation mixture through glass fiber filters to separate bound from

unbound radioligand.

Wash the filters with ice-cold assay buffer to remove non-specific binding.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

The data is analyzed using non-linear regression to determine the IC50, which can be

converted to a binding affinity constant (Ki).

2. Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood

This protocol describes a cellular assay to measure the functional inhibition of the leukotriene

pathway.

Objective: To determine the potency (IC50) of Fiboflapon and its analogs in inhibiting LTB4

production in a physiologically relevant matrix.

Materials:

Fresh human whole blood.

Calcium ionophore A23187.

Test compounds (Fiboflapon and analogs).
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Anticoagulant (e.g., heparin).

LTB4 ELISA kit.

Procedure:

Collect fresh human whole blood into tubes containing an anticoagulant.

Pre-incubate aliquots of the whole blood with various concentrations of the test

compounds for a specified time (e.g., 15-30 minutes) at 37°C.

Stimulate leukotriene biosynthesis by adding a calcium ionophore (e.g., A23187).

Incubate for a further period (e.g., 30-60 minutes) at 37°C.

Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

Collect the plasma and measure the concentration of LTB4 using a commercial ELISA kit

according to the manufacturer's instructions.

Calculate the percent inhibition of LTB4 production for each compound concentration and

determine the IC50 value using a dose-response curve.

Visualizing Key Pathways and Processes
Signaling Pathway of Leukotriene Biosynthesis

The diagram below illustrates the leukotriene biosynthesis pathway, highlighting the central role

of FLAP and the point of inhibition for Fiboflapon and its analogs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b607447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Membrane

Arachidonic Acid

FLAP

 transfer

5-Lipoxygenase

Leukotriene A4 (LTA4)

 catalysis

Leukotriene B4 (LTB4) Leukotriene C4 (LTC4)

Inflammation

Fiboflapon & Analogs

Click to download full resolution via product page

Caption: Leukotriene biosynthesis pathway and the inhibitory action of Fiboflapon.

Experimental Workflow for FLAP Inhibitor Screening

This workflow outlines the sequential process for identifying and characterizing novel FLAP

inhibitors.

Caption: A typical workflow for the screening and development of FLAP inhibitors.
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Structure-Activity Relationship (SAR) Insights

This diagram illustrates the logical relationships in the structure-activity of FLAP inhibitors,

based on public information.
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Caption: Simplified Structure-Activity Relationship (SAR) for FLAP inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Head-to-Head Comparison of Fiboflapon and Novel
FLAP Inhibitor Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607447#head-to-head-comparison-of-fiboflapon-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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